molecular formula C17H17Cl3N2O B5188400 N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide

Cat. No.: B5188400
M. Wt: 371.7 g/mol
InChI Key: FZUQKJXVPLEVDN-UHFFFAOYSA-N
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Description

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide is an organic compound with the molecular formula C17H17Cl3N2O. This compound is characterized by the presence of a benzylamino group attached to a trichloroethyl moiety, which is further connected to a 4-methylbenzamide structure. It is a rare and unique chemical, often used in early discovery research.

Safety and Hazards

The safety and hazards associated with “N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide” are not explicitly stated. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide typically involves the reaction of benzylamine with 2,2,2-trichloroethyl chloroformate, followed by the introduction of a 4-methylbenzamide group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes the careful handling of reagents and intermediates to prevent contamination and ensure the safety of the production personnel.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(benzylamino)-2,2,2-trichloroethyl]-2-methylbenzamide
  • N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-chlorobenzamide
  • N-[1-(benzylamino)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide

Uniqueness

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O/c1-12-7-9-14(10-8-12)15(23)22-16(17(18,19)20)21-11-13-5-3-2-4-6-13/h2-10,16,21H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUQKJXVPLEVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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